2''-O-Acetylrutin
Description
2''-O-Acetylrutin (quercetin-3-O-α-L-rhamnopyranosyl(1→6)-2''-O-acetyl-β-D-glucopyranoside) is a flavonoid glycoside derived from rutin, featuring an acetyl group at the 2''-position of the glucopyranoside moiety. Its molecular formula is C₂₉H₃₂O₁₇ (molecular weight: 652.57 g/mol), and it exhibits a specific optical rotation of [α]D = −28.9° (c = 0.80, MeOH) . This compound is naturally sourced from Prunus mume (Japanese apricot) flowers, with a yield of 0.0039% fresh weight .
Pharmacologically, 2''-O-Acetylrutin demonstrates dual inhibitory activity:
Properties
Molecular Formula |
C29H32O17 |
|---|---|
Molecular Weight |
652.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C29H32O17/c1-9-19(35)22(38)24(40)28(42-9)41-8-17-20(36)23(39)27(43-10(2)30)29(45-17)46-26-21(37)18-15(34)6-12(31)7-16(18)44-25(26)11-3-4-13(32)14(33)5-11/h3-7,9,17,19-20,22-24,27-29,31-36,38-40H,8H2,1-2H3/t9-,17+,19-,20+,22+,23-,24+,27+,28+,29-/m0/s1 |
InChI Key |
OTLZRRUHHNDQIU-AMJYKMBKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C)O)O)O)O)O |
Synonyms |
2''-O-acetylrutin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2''-O-Acetylrutin belongs to the quercetin glycoside family. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Anti-SARS-CoV-2 3CLpro Activity of Quercetin Derivatives
Key Findings:
Acetyl Group Position : The 2''-O-acetyl group in 2''-O-Acetylrutin enhances binding specificity to SARS-CoV-2 3CLpro compared to 6''-acetyl or malonyl derivatives. This is attributed to optimal spatial alignment with catalytic residues (His41 and Cys145) .
Table 2: Comparison with Other Acetylated Flavonoids
- Aglycone Influence : The quercetin core in 2''-O-Acetylrutin confers superior antiviral activity over luteolin- or apigenin-based analogues (e.g., 2''-O-Acetylorientin), likely due to quercetin’s additional hydroxyl groups enhancing target interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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